

3-Pyridylamide oxime solubility in organic solvents

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Compound of Interest

Compound Name: 3-Pyridylamide oxime

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An In-depth Technical Guide to the Solubility of **3-Pyridylamide Oxime** in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the solubility of **3-pyridylamide oxime**, a key synthetic intermediate in pharmaceutical development. The following sections detail its solubility in various organic solvents, present standardized experimental protocols for solubility determination, and offer a visual representation of the experimental workflow.

Executive Summary

3-Pyridylamide oxime ($C_6H_7N_3O$, MW: 137.14 g/mol) is a crystalline solid with a melting point of approximately 130°C. Its solubility is a critical parameter for its use in synthesis, formulation, and biological screening. This guide consolidates the available quantitative solubility data and provides a detailed methodology for its experimental determination, ensuring reproducibility and accuracy in research and development settings.

Quantitative Solubility Data

The solubility of **3-pyridylamide oxime** has been reported in several common organic solvents and aqueous buffers. The available data is summarized in Table 1. It is important to note that the temperatures at which these solubilities were determined were not specified in the source literature.

Solvent	Solubility (mg/mL)
Dimethylformamide (DMF)	25[1]
Dimethyl sulfoxide (DMSO)	15[1]
Ethanol	3[2]
Phosphate-Buffered Saline (PBS, pH 7.2)	1.5[2]

Table 1: Reported Solubility of **3-Pyridylamide Oxime**

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of **3-pyridylamide oxime** in an organic solvent of interest. This protocol is based on the widely accepted isothermal shake-flask method.

3.1 Materials and Equipment

- **3-Pyridylamide oxime** (purity \geq 98%)
- Selected organic solvent (analytical grade or higher)
- Analytical balance (± 0.01 mg)
- Vials with screw caps (e.g., 4 mL glass vials)
- Constant temperature orbital shaker or water bath
- Syringe filters (e.g., 0.22 μ m PTFE)
- Syringes
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

3.2 Procedure

- Preparation of Saturated Solutions:
 - Add an excess amount of **3-pyridylamide oxime** to a series of vials.
 - Accurately pipette a known volume of the selected organic solvent into each vial.
 - Securely cap the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25°C, 37°C).
 - Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). A preliminary study should be conducted to determine the time required to reach equilibrium.
- Sample Collection and Preparation:
 - Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.
 - Carefully withdraw a sample from the clear supernatant using a syringe.
 - Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles.
- Analysis:
 - Accurately dilute the filtered supernatant with the same organic solvent to a concentration within the linear range of the analytical method.
 - Quantify the concentration of **3-pyridylamide oxime** in the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometry method.

- A calibration curve should be prepared using standard solutions of **3-pyridylamide oxime** in the same solvent.

3.3 Data Analysis

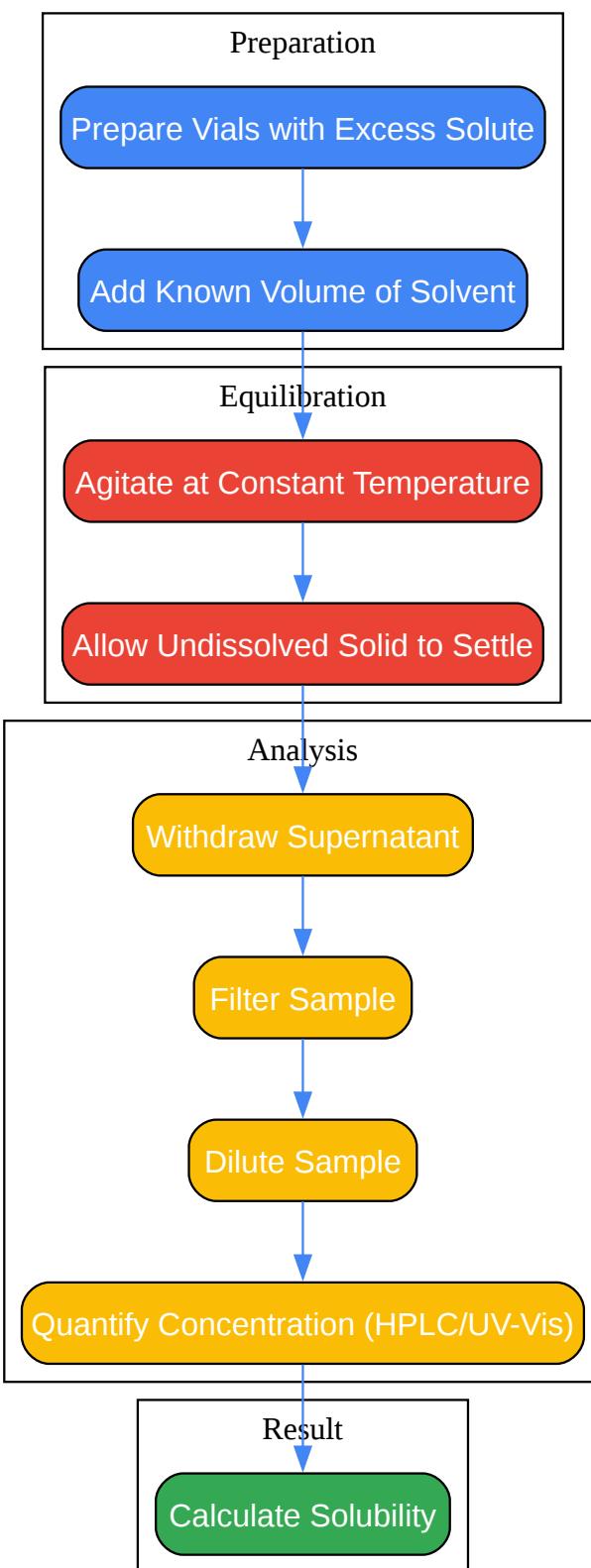
- Calculate the solubility (S) in mg/mL using the following formula:

$$S \text{ (mg/mL)} = (\text{Concentration from analysis}) \times (\text{Dilution factor})$$

- The experiment should be performed in triplicate, and the results should be reported as the mean \pm standard deviation.

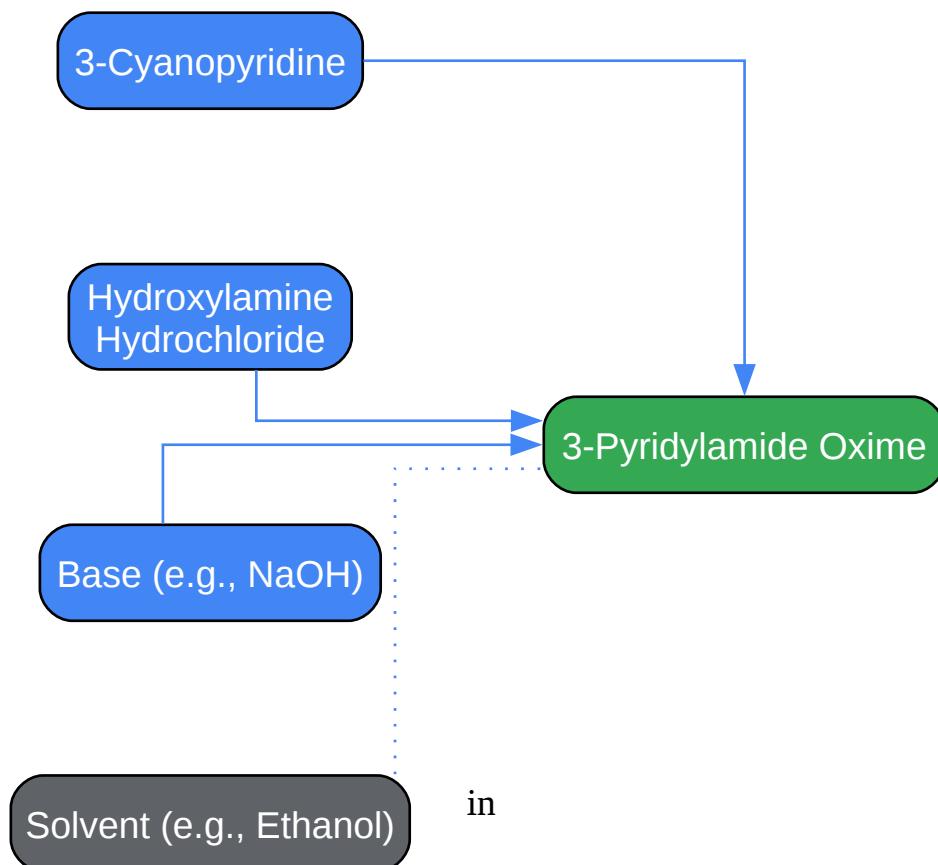
Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the experimental determination of solubility and a general synthesis pathway for **3-pyridylamide oxime**.



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Figure 1: Experimental Workflow for Solubility Determination.



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Figure 2: General Synthesis Pathway for 3-Pyridylamide Oxime.

Conclusion

The information presented in this technical guide provides a foundational understanding of the solubility of **3-pyridylamide oxime** in organic solvents. The provided experimental protocol offers a standardized approach to generating further solubility data, which is essential for the seamless progression of drug development and chemical synthesis projects. Adherence to detailed and consistent methodologies will ensure the generation of high-quality, comparable data across different research settings.

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